2-Ethyl-3-hydroxybenzonitrile physical and chemical properties
2-Ethyl-3-hydroxybenzonitrile physical and chemical properties
An In-Depth Technical Guide to 2-Ethyl-3-hydroxybenzonitrile: Properties, Synthesis, and Characterization
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic route, and detailed analytical protocols for 2-ethyl-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as a definitive resource for the study and application of this compound.
Introduction and Molecular Overview
2-Ethyl-3-hydroxybenzonitrile is a disubstituted aromatic compound featuring a nitrile (-C≡N) and a hydroxyl (-OH) group attached to a benzene ring, with an ethyl (-CH₂CH₃) substituent at the ortho position relative to the nitrile. This unique arrangement of functional groups imparts a specific set of chemical characteristics that make it an interesting, albeit not extensively studied, molecule for potential applications in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations. The ethyl group provides a degree of lipophilicity to the molecule.
A precise understanding of its properties is crucial for its potential use as a building block in the synthesis of more complex molecules. This guide will provide a detailed examination of its known and predicted properties, along with robust protocols for its synthesis and characterization.
Physicochemical Properties
Due to the limited availability of extensive experimental data in peer-reviewed literature, the following table summarizes the core physicochemical properties of 2-ethyl-3-hydroxybenzonitrile, aggregated from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Predicted: Off-white to yellow solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Predicted: 283.5±35.0 °C at 760 mmHg | |
| Density | Predicted: 1.12±0.1 g/cm³ | |
| pKa | Predicted: 8.86±0.10 | |
| LogP | Predicted: 2.45 | |
| CAS Number | 90433-66-8 | |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and other organic solvents. | Inferred from structure |
Proposed Synthesis and Mechanism
A plausible and efficient laboratory-scale synthesis of 2-ethyl-3-hydroxybenzonitrile can be envisioned starting from the commercially available 2-ethylphenol. The following multi-step workflow is proposed, leveraging well-established and reliable organic transformations.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 2-Ethyl-3-hydroxybenzonitrile from 2-Ethylphenol.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Ethylphenol
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Rationale: The initial step involves the electrophilic aromatic substitution of 2-ethylphenol to introduce a nitro group onto the benzene ring. The hydroxyl group is an activating, ortho-, para-director. Due to steric hindrance from the ethyl group at the 2-position, nitration is expected to occur at the 4- and 6-positions. The 6-nitro isomer is the desired product for the subsequent steps.
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Procedure:
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Cool a solution of 2-ethylphenol (1.0 eq) in glacial acetic acid to 0 °C in an ice bath.
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Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) dropwise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to separate the isomers and isolate 2-ethyl-6-nitrophenol.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group of 2-ethyl-6-nitrophenol is reduced to an amino group to form 2-amino-6-ethylphenol. This is a standard transformation that can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
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Procedure:
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Dissolve 2-ethyl-6-nitrophenol (1.0 eq) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-ethylphenol.
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Step 3: Sandmeyer Reaction
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Rationale: The final step is the conversion of the amino group to a nitrile group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.
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Procedure:
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Dissolve 2-amino-6-ethylphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
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Cool the mixture and extract the product with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product, 2-ethyl-3-hydroxybenzonitrile, by column chromatography or recrystallization.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-ethyl-3-hydroxybenzonitrile. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.
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Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
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Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 2.6-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.
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Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
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Nitrile Carbon: A signal in the range of δ 115-120 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the hydroxyl group at the higher end of this range.
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Ethyl Group Carbons: Two signals in the aliphatic region (δ 15-30 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 147.17.
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental composition. For C₉H₉NO, the expected exact mass is 147.0684.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. The purity can be determined by the peak area percentage at an appropriate UV wavelength (e.g., 254 nm).
Reactivity and Potential Applications
2-Ethyl-3-hydroxybenzonitrile possesses three reactive sites: the hydroxyl group, the nitrile group, and the aromatic ring.
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Hydroxyl Group: Can undergo O-alkylation, O-acylation, and other reactions typical of phenols. This allows for the introduction of various side chains and functional groups.
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
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Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the new substituent.
The combination of a phenolic hydroxyl group and a nitrile makes 2-ethyl-3-hydroxybenzonitrile a potentially valuable scaffold in drug discovery. The phenol moiety is a common feature in many bioactive molecules, and the nitrile group can act as a bioisostere for other functional groups or as a handle for further chemical modification.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-ethyl-3-hydroxybenzonitrile is not widely available, it should be handled with the care appropriate for a research chemical. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Ethyl-3-hydroxybenzonitrile represents a chemical entity with significant potential for synthetic and medicinal chemistry applications. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, based on established chemical principles. By offering detailed, actionable protocols and a clear rationale behind the experimental choices, we aim to empower researchers to confidently incorporate this molecule into their research and development programs. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
